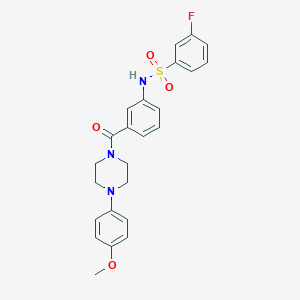

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGNUFYJVOXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328501 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690643-51-7 | |

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is classified as a piperazine derivative, a class of compounds known for their diverse biological activities.

Activité Biologique

3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 463.59 g/mol. The presence of the fluorine atom and the piperazine moiety are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to modulate specific biochemical pathways by binding to target proteins, influencing their activity. The sulfonamide group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Antiviral Activity

Research indicates that compounds with similar piperazine structures exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against various viral strains, with EC50 values indicating potent activity in cellular models. A study highlighted that modifications at specific positions on the piperazine ring can enhance antiviral efficacy significantly .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been tested against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). Notably, compounds with structural similarities demonstrated IC50 values as low as 0.054 µM against A549 cells, indicating strong antiproliferative effects . The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase, mediated by caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide can be influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine enhances receptor binding affinity.

- Piperazine Ring : Variations in the piperazine moiety can lead to changes in selectivity and potency against specific targets.

- Sulfonamide Group : This group is essential for maintaining solubility and enhancing pharmacokinetic properties.

Study 1: Antiviral Efficacy

In a controlled study, a related compound was tested for its antiviral properties against HIV-1. The results showed that certain derivatives exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications could lead to enhanced antiviral profiles .

Study 2: Anticancer Properties

Another study evaluated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated that specific substitutions on the phenyl rings resulted in compounds with IC50 values below 1 µM, demonstrating potent cytotoxicity and potential for clinical application .

Data Summary Table

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperazine derivatives, including those similar to 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide. These compounds have been investigated for their ability to inhibit viral replication and their interaction with viral proteins. For instance, a review covering literature from 2010 to 2023 discusses various piperazine derivatives as antiviral agents, indicating their potential efficacy against a range of viruses .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that derivatives with similar piperazine structures can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, compounds with modifications on the piperazine ring have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, some related compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding the metabolic pathways of these compounds can inform their therapeutic use and predict potential drug interactions.

Interaction with Receptors

Compounds similar to 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may interact with various receptors in the body, modulating physiological responses. Research into piperazine derivatives has indicated their role as modulators of P2X receptors, which are involved in pain signaling . This suggests potential applications in pain management therapies.

Synthesis and Evaluation

A notable study focused on synthesizing piperazinone derivatives and evaluating their biological activities. The synthesized compounds exhibited varying degrees of antiviral and anticancer activities, demonstrating the importance of structural modifications in enhancing efficacy .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 657 | |

| Compound B | Anticancer | 0.054 | |

| Compound C | Pain Modulation | Not specified |

Clinical Implications

The implications of these findings extend to clinical settings where such compounds could be developed into therapeutic agents for treating viral infections or cancers. The ongoing research into their pharmacokinetics and toxicity profiles is essential for advancing these compounds toward clinical trials.

Comparaison Avec Des Composés Similaires

Structural Analogs with Piperazine-Carbonyl Linkers

(a) 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide (CAS: 690245-63-7)

- Structural Differences : Replaces the 4-methoxyphenyl group on piperazine with a phenyl group and uses a benzyl linker instead of a phenyl group in the sulfonamide moiety.

- The benzyl linker could influence steric hindrance or solubility .

(b) 3-(4-(4-Methoxybenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7, )

- Structural Differences : Substitutes the benzenesulfonamide with a benzamide and introduces a trifluoromethylphenyl group.

- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide may reduce hydrogen-bonding interactions compared to sulfonamide .

(c) 4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide ()

- Structural Differences: Incorporates a tetrazolylmethyl-trifluoromethylphenyl propanoyl group instead of 4-methoxyphenyl.

- Functional Impact : The tetrazole ring and trifluoromethyl group enhance potency (IC₅₀ = 0.021 µM) by improving target binding and pharmacokinetic properties .

Analogs with Modified Sulfonamide Moieties

(a) N-(3-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22e, )

- Structural Differences : Replaces benzenesulfonamide with a carboxamide linked to a benzooxazine moiety.

- Functional Impact: The carboxamide group may reduce acidity compared to sulfonamide, affecting solubility and target interactions.

(b) 3-Fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide ()

- Structural Differences: Incorporates a pyrimidinylamino group instead of the piperazine-carbonyl linker.

- Functional Impact : The pyrimidine ring may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Key Observations :

Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding interactions with target proteins, enhancing binding affinity .

Fluorine and Trifluoromethyl Groups : Fluorine improves metabolic stability and membrane permeability, while trifluoromethyl enhances lipophilicity and potency .

Méthodes De Préparation

Synthesis of 4-(4-Methoxyphenyl)Piperazine-1-Carbonyl Chloride

Method A (Patent CN111777601B):

-

Starting material : 4-(4-Methoxyphenyl)piperazine (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Reagent : Triphosgene (1.2 eq) is added dropwise at 0°C under nitrogen.

-

Conditions : Stirred for 4–6 hrs at room temperature.

Method B (ACS Omega, 2021):

Formation of the Central Phenyl Bridge

Coupling Protocol (PMC6598542):

-

Intermediate : 3-Aminobenzoic acid (1.0 eq) reacts with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride (1.05 eq) in THF.

-

Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Conditions : 12 hrs at reflux.

-

Product : 3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)aniline (yield: 78%).

Alternative Route (US7427612B2):

Sulfonamide Bond Formation

Protocol (J. Pesticide Sci., 2021):

-

Sulfonation : 3-Fluorobenzenesulfonyl chloride (1.1 eq) reacts with 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)aniline in pyridine.

-

Conditions : 24 hrs at 25°C.

-

Workup : Precipitation in ice-cwater, followed by recrystallization from ethanol.

Optimized Method (PMC6598542):

Comparative Analysis of Synthetic Routes

Key Observations :

-

Industrial protocols prioritize phosgene derivatives for higher yields but raise safety concerns.

-

Academic methods favor EDCI/HOBt for scalability and lower toxicity.

Quality Control and Characterization

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing the piperazine-1-carbonyl intermediate in this compound?

A: The piperazine-1-carbonyl moiety can be synthesized via a coupling reaction between 1-(4-methoxyphenyl)piperazine and a benzoyl chloride derivative. Key steps include:

- Using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in N,N-dimethylacetamide (DMA) at 80–100°C for 6–12 hours .

- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the intermediate .

- Yield optimization requires stoichiometric control of the base (e.g., triethylamine) to minimize side reactions.

Advanced Purification Challenges

Q. Q: How can researchers address low solubility of intermediates during purification?

A: Insoluble intermediates, such as the free base of the piperazine derivative, can be converted to salts (e.g., hydrochloride or phosphate salts) using acidic conditions (e.g., HCl in ethanol). This improves crystallinity and enables X-ray powder diffraction (XRPD) to confirm purity . For example:

- Dissolve the crude product in ethanol , add conc. HCl dropwise, and recrystallize at 4°C.

- Characterize the salt form using TGA/DSC to assess thermal stability and hydration .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the sulfonamide and piperazine connectivity?

A:

- NMR Spectroscopy : 1H/13C NMR to confirm sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons adjacent to sulfonyl groups) and piperazine ring integration (δ ~3.0–4.0 ppm for N-CH2 groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C25H25FN3O4S: 506.1445).

- FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Advanced Mechanistic Insights

Q. Q: How do electron-withdrawing groups (e.g., 3-fluoro) influence reactivity in nucleophilic substitution?

A: The 3-fluoro substituent on the benzenesulfonamide moiety deactivates the aromatic ring, reducing electrophilicity. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) for coupling reactions. For example:

- Use DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to enhance nucleophilicity of the piperazine nitrogen .

- Monitor reaction progress via HPLC to detect unreacted starting material and optimize time/temperature .

Handling Contradictory Data in SAR Studies

Q. Q: How to resolve discrepancies in biological activity data for analogs with varying substituents?

A:

- Perform dose-response assays to validate potency trends (e.g., IC50 values for receptor binding).

- Use molecular docking simulations to correlate substituent effects (e.g., 4-methoxyphenyl vs. 2,4-dichlorophenyl) with binding affinity .

- Cross-reference XRPD data to rule out polymorphic interference in activity measurements .

Solubility and Formulation for In Vitro Studies

Q. Q: What formulation strategies improve aqueous solubility for in vitro assays?

A:

- Prepare DMSO stock solutions (10–50 mM) and dilute in assay buffer with <1% DMSO to avoid cytotoxicity.

- For insoluble analogs, use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .

- Validate solubility via dynamic light scattering (DLS) to ensure no precipitation in biological media.

Advanced Synthetic Methodology

Q. Q: How to optimize multi-step synthesis yields while minimizing byproducts?

A:

- Employ flow chemistry for exothermic steps (e.g., CDI-mediated couplings) to improve heat dissipation and scalability .

- Use design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature) and identify optimal conditions.

- Implement in-line FT-IR to monitor intermediate formation and terminate reactions at >90% conversion .

Stability and Storage

Q. Q: What storage conditions prevent degradation of the sulfonamide moiety?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.